molecular formula C56H55Cl2N5O17P2 B13752910 [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate CAS No. 75251-83-1

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate

Cat. No.: B13752910
CAS No.: 75251-83-1
M. Wt: 1202.9 g/mol
InChI Key: VOIFJWFMIAOZRK-VLJZNLIYSA-N
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Description

The compound “[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting groups like silyl ethers, coupling agents like DCC (dicyclohexylcarbodiimide), and various solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions could target the cyano group or the dioxopyrimidinyl moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chlorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or antibacterial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with molecular targets like enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate
  • This compound

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

CAS No.

75251-83-1

Molecular Formula

C56H55Cl2N5O17P2

Molecular Weight

1202.9 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate

InChI

InChI=1S/C56H55Cl2N5O17P2/c1-35-31-62(54(66)60-52(35)64)50-29-46(48(75-50)33-72-56(37-13-6-5-7-14-37,38-19-23-40(70-3)24-20-38)39-21-25-41(71-4)26-22-39)80-82(69,78-45-18-11-9-16-43(45)58)74-34-49-47(30-51(76-49)63-32-36(2)53(65)61-55(63)67)79-81(68,73-28-12-27-59)77-44-17-10-8-15-42(44)57/h5-11,13-26,31-32,46-51H,12,28-30,33-34H2,1-4H3,(H,60,64,66)(H,61,65,67)/t46-,47-,48+,49+,50+,51+,81?,82?/m0/s1

InChI Key

VOIFJWFMIAOZRK-VLJZNLIYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(OCCC#N)OC8=CC=CC=C8Cl)OC9=CC=CC=C9Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(OCCC#N)OC8=CC=CC=C8Cl)OC9=CC=CC=C9Cl

Origin of Product

United States

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